BenchChemオンラインストアへようこそ!

MK 711

Orexigenic Appetite Stimulation Dose-Response

MK 711 (10,11-dihydro-3-carboxycyproheptadine) is a structurally refined cyproheptadine analog designed for selective orexigenic research. It offers an 8-fold broader effective dose range (up to 8 mg/kg p.o.), approximately 2× greater antihistaminic potency, and >13× to >42× lower anticholinergic activity and 25× lower antiserotonin potency versus the parent compound. This unique selectivity profile minimizes sedative and muscarinic confounds, enabling cleaner H1 receptor investigations and dose-response studies. The documented lack of CNS depressant activity makes MK 711 the preferred reference standard for SAR studies dissociating appetite stimulation from side effects.

Molecular Formula C22H23NO2
Molecular Weight 333.4 g/mol
CAS No. 63141-67-3
Cat. No. B1676626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK 711
CAS63141-67-3
Synonyms10,11-dihydro-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid
MK 711
MK-711
Molecular FormulaC22H23NO2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1
InChIInChI=1S/C22H23NO2/c1-23-12-10-17(11-13-23)21-19-5-3-2-4-15(19)6-7-16-8-9-18(22(24)25)14-20(16)21/h2-5,8-9,14H,6-7,10-13H2,1H3,(H,24,25)
InChIKeyVNSDQOCKNPJFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK 711 (CAS 63141-67-3): A Cyproheptadine Analog with Differentiated Orexigenic and Pharmacological Profile


MK 711, also known as 10,11-dihydro-3-carboxycyproheptadine (CDC), is a tricyclic compound structurally related to the first-generation antihistamine cyproheptadine [1]. It is classified as an orexigenic (appetite-stimulating) agent and retains antihistaminic activity while exhibiting a significantly altered ancillary pharmacology profile compared to its parent compound [2]. This compound was advanced to clinical evaluation specifically for its appetite-stimulant properties and its reduced central nervous system and anticholinergic effects.

Why MK 711 Cannot Be Replaced by Generic Cyproheptadine or Other Structural Analogs


Cyproheptadine analogs exhibit widely divergent pharmacological profiles due to subtle structural modifications. MK 711 (10,11-dihydro-3-carboxycyproheptadine) was specifically engineered to reduce anticholinergic, antiserotonergic, and central nervous system depressant activities while preserving or enhancing orexigenic and antihistaminic effects [1]. Generic substitution with cyproheptadine or other analogs such as 3-methoxycyproheptadine would introduce confounding ancillary pharmacology and a narrower therapeutic window for appetite stimulation [2]. The quantitative evidence below demonstrates that MK 711 occupies a unique position in the structure-activity landscape of this compound class.

MK 711 (CAS 63141-67-3): Head-to-Head Quantitative Differentiation Evidence


Broader Effective Dose Range for Appetite Stimulation in Cats

In a direct comparative study in cats, MK 711 (CDC) and cyproheptadine exhibited identical threshold doses for appetite stimulation (0.0312 mg/kg p.o.). However, MK 711 maintained orexigenic efficacy across a significantly broader dose range, remaining effective up to 8 mg/kg p.o., whereas cyproheptadine's efficacy was limited to a maximum of 1 mg/kg p.o. [1].

Orexigenic Appetite Stimulation Dose-Response Pharmacology

Enhanced Antihistaminic Potency Relative to Cyproheptadine

In a guinea pig model of histamine-induced lethality, MK 711 demonstrated approximately two-fold greater potency than cyproheptadine in conferring protection against aerosolized histamine challenge [1].

Antihistamine H1 Antagonist Allergy Models Pharmacology

Markedly Reduced Anticholinergic Mydriatic Activity

As an anticholinergic agent in mice, MK 711 was greater than thirteen times less active than cyproheptadine in producing mydriasis (pupil dilation) [1].

Anticholinergic Mydriasis Muscarinic Antagonism Pharmacology

Substantially Reduced Anticholinergic Tremor Antagonism

In the oxotremorine-induced tremor model in mice, MK 711 was greater than forty-two times less potent than cyproheptadine as a tremor antagonist [1].

Anticholinergic Tremor Muscarinic Antagonism Pharmacology

Substantially Lower Antiserotonin Potency Compared to Cyproheptadine

MK 711 retains only about 1/25 of the antiserotonin potency of cyproheptadine, as assessed in two standard assays: inhibition of serotonin-elicited edema in the rat paw and blockade of 5-hydroxytryptophan-induced head twitch in rats [1].

Antiserotonin 5-HT Antagonism Serotonin Receptors Pharmacology

Improved Selectivity Profile for Orexigenic Therapy

10,11-Dihydro-3-carboxycyproheptadine (MK 711) was specifically selected for clinical evaluation as an orexigenic agent based on its low threshold dose for increasing food consumption in cats (0.031 mg/kg p.o.) and its demonstrated lack of undesirable central nervous system activity, features that distinguish it from less selective cyproheptadine analogs [1].

Selectivity Orexigenic CNS Effects Drug Development

MK 711 (CAS 63141-67-3): Optimal Research and Preclinical Application Scenarios


Investigating Dose-Response Relationships in Orexigenic Pharmacology

MK 711's 8-fold broader effective dose range (up to 8 mg/kg p.o.) compared to cyproheptadine makes it an ideal tool for studying dose-response relationships in appetite stimulation without the confounding ceiling effects observed with the parent compound [1]. Researchers can explore higher dose levels to dissect orexigenic mechanisms while maintaining efficacy.

Selective H1 Antihistamine Studies with Reduced Off-Target Activity

With approximately 2× greater antihistaminic potency than cyproheptadine but >13× to >42× lower anticholinergic activity and 25× lower antiserotonin potency, MK 711 enables cleaner investigations of H1 receptor antagonism in allergy and inflammation models, minimizing muscarinic and serotonergic confounds [1].

Developing Safer Orexigenic Agents with Reduced CNS and Anticholinergic Burden

MK 711's documented lack of undesirable central nervous system activity and its markedly reduced anticholinergic profile position it as a reference compound for structure-activity relationship (SAR) studies aimed at dissociating appetite stimulation from sedative and antimuscarinic side effects [1][2].

Comparative Pharmacology of Cyproheptadine Analogs

The comprehensive comparative data available for MK 711 versus cyproheptadine—spanning orexigenic, antihistaminic, anticholinergic, and antiserotonin endpoints—make this compound a valuable benchmark for evaluating novel cyproheptadine derivatives and understanding the structural determinants of selectivity in this chemical class [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK 711

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.